molecular formula C18H14ClNO3 B7770871 2-Hydroxy-3-Naphthoyl-(2-Methyl-5'-Chloro)Aniline

2-Hydroxy-3-Naphthoyl-(2-Methyl-5'-Chloro)Aniline

Cat. No.: B7770871
M. Wt: 327.8 g/mol
InChI Key: VKZCOGFDSNSDSQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline involves the reaction of 3-Hydroxy-2-naphthoic acid with 5-Chloro-2-methylaniline . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activity. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

2-Hydroxy-3-Naphthoyl-(2-Methyl-5’-Chloro)Aniline can be compared with similar compounds such as:

Properties

IUPAC Name

N-(2-chloro-6-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-23-16-8-4-7-14(19)17(16)20-18(22)13-9-11-5-2-3-6-12(11)10-15(13)21/h2-10,21H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZCOGFDSNSDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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